8-氯萘-1-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

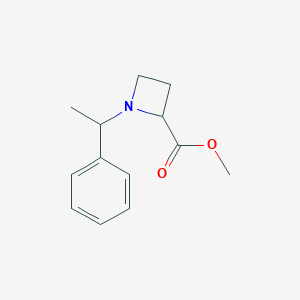

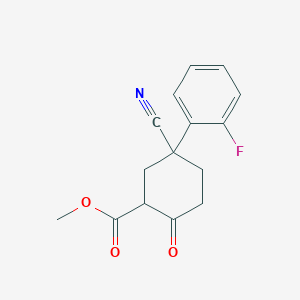

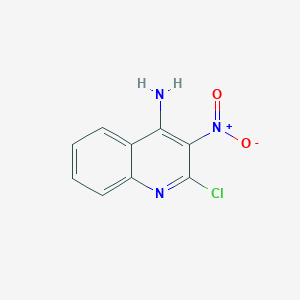

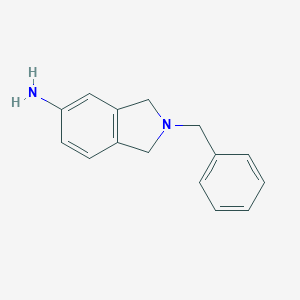

8-Chloronaphthalene-1-carbaldehyde, also known as 8-chloro-1-formylnaphthalene, is a chemical compound with the chemical formula C11H7ClO. It is a scarcely studied structure that has been converted into the corresponding Ellman’s imine and subjected to several transformations .

Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho [1,8-de] [1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .Molecular Structure Analysis

The molecular formula of 8-Chloronaphthalene-1-carbaldehyde is C11H7ClO. The molecular weight is 190.63 g/mol.Chemical Reactions Analysis

The 8-halonaphthalene-1-carbaldehyde structure has been converted into the corresponding Ellman’s imine and subjected to several transformations, thus achieving an assorted library of polycyclic carbo- and heterocycles .科学研究应用

Synthesis of Organic Intermediates

8-Chloronaphthalene-1-carbaldehyde serves as a precursor in the synthesis of various organic intermediates. Its reactivity, particularly in the presence of K2CO3 base, allows for the formation of substituted naphthalene derivatives which are crucial in the development of perfused heterocyclic systems .

Dendrimeric Structures

This compound is used in the synthesis of new dendrimeric structures, which are highly branched, star-shaped polymers. The presence of hydroxyl and carbonyl groups makes it a suitable candidate for reactions involving ‘hypermonomers’ and orthogonal growth strategies .

Perihydroxy Carbonyl Compounds

The study of “peri effects” such as hydrogen bonds, electrophilic interactions, and ring chain tautomerism is facilitated by 8-Chloronaphthalene-1-carbaldehyde. It acts as a model compound for understanding the structure and reactivity of perihydroxy carbonyl compounds .

Aqueous Surfactant Media Reactions

In aqueous surfactant media, 8-Chloronaphthalene-1-carbaldehyde can undergo O-alkylation. This environment pushes organic substrates towards the hydrophobic core of micelle droplets, enhancing reaction rates and yields .

Crystallography Studies

The compound is also significant in crystallography research. Its derivatives, such as 8-halonaphthalene-1-carbonitriles, have been synthesized and studied for their crystal structures, providing insights into molecular interactions and disorder within crystals .

Photovoltaic Applications

In the field of photovoltaics, 8-Chloronaphthalene-1-carbaldehyde-related additives have been explored for their impact on morphology and phase separation in polymer blends. This research is crucial for improving the efficiency of solar cells .

未来方向

The 8-halonaphthalene-1-carbaldehyde structure has potential for Diversity-Oriented Synthesis . Most of these skeletons are unprecedented and, therefore, cover unexplored regions of the chemical space . This suggests that 8-Chloronaphthalene-1-carbaldehyde could be a valuable building block for the development of new chemical compounds in the future.

属性

IUPAC Name |

8-chloronaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTGSZPNHAFKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648403 |

Source

|

| Record name | 8-Chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129994-50-9 |

Source

|

| Record name | 8-Chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)